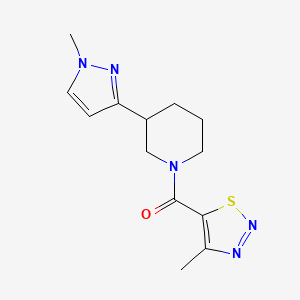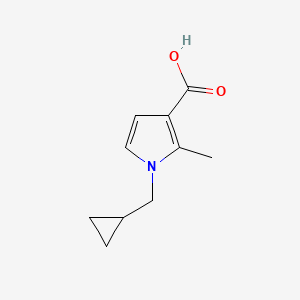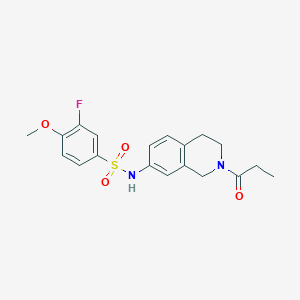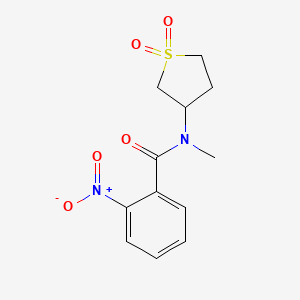
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thiadiazole ring, a pyrazole ring, and a piperidine ring. Thiadiazole is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Piperidine is a heterocyclic organic compound with a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the thiadiazole ring might undergo reactions like electrophilic substitution or addition, while the piperidine ring might undergo reactions like alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These might include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
- Researchers have synthesized derivatives of this compound and evaluated their in vitro antimicrobial activity . Specifically, the new compounds showed potential against Gram-positive bacteria. Compound 15, with a 5-nitro-2-furoyl moiety, demonstrated the highest bioactivity, with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL.
- The 1,3,4-thiadiazole scaffold, to which this compound belongs, has been explored for its diverse biological activities, including antimicrobial effects . Investigating derivatives like this one could contribute to drug development.
- The synthesis of novel heterocyclic compounds, such as derivatives of 1,2,3-thiadiazole, is an active area of research. These compounds often serve as building blocks for more complex molecules .
- 1,2,3-Thiadiazoles are absent in nature but find broad applications in chemical biology. Their unique structure makes them valuable for studying biological processes and interactions .
- Researchers explore the supramolecular properties of 1,2,3-thiadiazoles, which can form interesting non-covalent interactions. These interactions play a role in molecular recognition and self-assembly .
- The 1,2,3-thiadiazole scaffold has potential applications in materials science. Researchers investigate its use in designing functional materials, such as sensors, catalysts, and polymers .
Antimicrobial Activity
Drug Discovery
Organic Synthesis
Chemical Biology
Supramolecular Chemistry
Materials Science
Propiedades
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9-12(20-16-14-9)13(19)18-6-3-4-10(8-18)11-5-7-17(2)15-11/h5,7,10H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCGESIVPXSROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2465050.png)
![6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2465052.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)

![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)